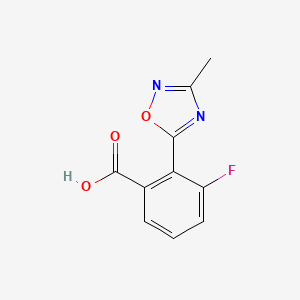
3-Fluoro-2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Cat. No. B8544699
M. Wt: 222.17 g/mol
InChI Key: UWURZZHFZYZWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08680275B2
Procedure details


To THF (15 mL) was added 2 M i-PrMgCl in THF (2.2 mL, 4.47 mmol). This mixture was cooled to −78° C. and the product of Step B (1.09 g, 3.58 mmol) was added dropwise in THF (20 mL). The mixture was stirred for 30 min at −78° C. and then CO2 from a lecture bottle was bubbled into the solution for 3 h while allowing the temperature to slowly rise. When the temperature reached −20° C. the dry ice bath was replaced with an ice bath, bubbling of CO2 was ceased and the mixture was allowed to come to room temperature overnight. The mixture was quenched by the addition of H2O and a small amount of Et2O. The organic layer was washed 2× with 2N aq. NaOH and the combined aqueous layers were then washed 3× with Et2O. The aqueous layer was then acidified with concentrated HCl and extracted with DCM. The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo to afford the desired product as a white solid (661 mg, 83%). MS (ESI) mass calculated for C10H7FN2O3, 222.04; m/z found, 223.0. 1H NMR (500 MHz, CDCl3): 7.96 (d, J=7.8, 1H), 7.72-7.64 (m, 1H), 7.50-7.44 (m, 1H), 2.56-2.48 (m, 3H).





Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[NH2:6]/[C:7](=[N:9]\[O:10][C:11]([C:13]1[C:22]([F:23])=[CH:21][CH:20]=[CH:19][C:14]=1[C:15]([O:17]C)=[O:16])=O)/[CH3:8]>C1COCC1>[F:23][C:22]1[C:13]([C:11]2[O:10][N:9]=[C:7]([CH3:8])[N:6]=2)=[C:14]([CH:19]=[CH:20][CH:21]=1)[C:15]([OH:17])=[O:16]
|
Inputs


Step One
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 min at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
CO2 from a lecture bottle was bubbled into the solution for 3 h
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached −20° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was replaced with an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
bubbling of CO2
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to come to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched by the addition of H2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed 2× with 2N aq. NaOH
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined aqueous layers were then washed 3× with Et2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C(C(=O)O)C=CC1)C1=NC(=NO1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 661 mg | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
